molecular formula C8H5BrFNO2 B1519610 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene CAS No. 1173360-91-2

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Cat. No.: B1519610
CAS No.: 1173360-91-2
M. Wt: 246.03 g/mol
InChI Key: PWDGGKZXSSMACK-ONEGZZNKSA-N
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Description

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 4, and a trans-configured nitrovinyl group at position 1 of the benzene ring. This compound is synthesized via a palladium-catalyzed coupling reaction between 1-bromo-4-fluorobenzene and nitroethene under nitrogen atmosphere, followed by purification via column chromatography . The nitrovinyl group introduces strong electron-withdrawing properties, making the compound a valuable intermediate in organic synthesis, particularly for constructing pharmacophores or agrochemical precursors. Its E-configuration is critical for maintaining planar geometry, which influences reactivity and intermolecular interactions in crystal structures .

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGGKZXSSMACK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The molecular formula of 2-bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is C₈H₅BrFNO₂, with a molecular weight of approximately 232.03 g/mol. The presence of the nitro group is particularly noteworthy as it often correlates with cytotoxic effects and other significant biological activities in various contexts.

Antimicrobial Properties

Compounds with similar structures to this compound frequently exhibit antibacterial and antifungal properties. The nitro group is known to enhance the reactivity of such compounds, making them potential candidates for antimicrobial applications. For instance, nitro-containing compounds have been shown to disrupt microbial cell wall synthesis and inhibit essential enzymatic functions .

Anticancer Potential

Nitrovinyl compounds have been implicated in exhibiting anticancer activities through various mechanisms. Research indicates that these compounds can induce apoptosis in cancer cells by targeting multiple pathways such as topoisomerase inhibition, DNA alkylation, and tubulin polymerization inhibition. A study focusing on (E)-9-(2-nitrovinyl)anthracenes revealed significant antiproliferative effects on cancer cell lines, suggesting that this compound may share similar properties .

The mechanisms through which this compound may exert its biological effects include:

  • Cytotoxicity : The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may damage cellular components.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit critical enzymes involved in cellular processes, contributing to their antimicrobial and anticancer effects .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure FeaturesBiological Activity
1-Bromo-4-(2-nitrovinyl)benzeneBromine at position 1, nitrovinyl at position 4Antibacterial activity observed
1-Bromo-3,4-difluoro-2-nitrobenzeneTwo fluorines and one bromineEnhanced cytotoxicity due to increased electron-withdrawing effects
(E)-9-(2-nitrovinyl)anthracenesNitrovinyl group attached to anthraceneSignificant antiproliferative effects in cancer cell lines

This table illustrates how variations in substitution can influence biological activity. The unique combination of bromine and fluorine in this compound may enhance its reactivity compared to its analogs.

Case Studies

While direct case studies on this compound are sparse, research on related nitro compounds provides valuable insights:

  • Anticancer Screening : A study investigated the antiproliferative effects of various nitrostyrene derivatives, finding that certain structures induced apoptosis in B-cell malignancies. The mechanisms involved were linked to DNA damage and disruption of cellular signaling pathways .
  • Antimicrobial Testing : Various nitro-substituted benzene derivatives were tested against bacterial strains, revealing significant inhibitory activity. These findings support the hypothesis that this compound could possess similar antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The nitrovinyl group in the target compound enhances electrophilicity at the benzene ring compared to methylthio or benzyloxy substituents, enabling nucleophilic aromatic substitution (SNAr) reactions .
  • In contrast, 1-bromo-2-fluoro-4-nitrobenzene lacks the conjugated nitrovinyl system, reducing its utility in cycloaddition or Diels-Alder reactions .

Steric and Electronic Effects: The (E)-nitrovinyl group in the target compound imposes planarity, facilitating π-π stacking in crystal structures, whereas 3-fluorobenzyloxy substituents introduce steric hindrance . The hydroxyl group in (E)-4-bromo-2-(2-nitrovinyl)phenol enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic target compound .

Synthetic Flexibility:

  • Palladium-catalyzed methods (target compound) offer higher regioselectivity than nitration (1-bromo-2-fluoro-4-nitrobenzene), which often yields mixed isomers .
  • Methylthio derivatives are synthesized via straightforward nucleophilic substitution but lack functional versatility for further derivatization .

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is via a palladium-catalyzed cross-coupling reaction between 1-bromo-4-fluorobenzene and nitroethene (nitrovinyl source), under Heck-type reaction conditions. This method yields the (E)-configured nitrovinyl substituent attached to the aromatic ring.

Detailed Preparation Method

Reagents and Conditions:

Reagent Amount (mmol) Role
1-Bromo-4-fluorobenzene 5.7 Aryl halide substrate
Nitroethene 8.5 Nitrovinyl donor
Palladium acetate 5.0 Catalyst
Cesium carbonate 17.1 Base
Tetrabutylammonium bromide 11.4 Phase transfer catalyst
N,N-Dimethylformamide (DMF) 20 mL Solvent

Procedure:

  • The aryl halide (1-bromo-4-fluorobenzene), palladium acetate, cesium carbonate, and tetrabutylammonium bromide are combined in DMF and stirred for 30 minutes to pre-activate the catalyst system.
  • Nitroethene is then added to the reaction mixture.
  • The mixture is stirred at 353 K (80 °C) under a nitrogen atmosphere for 14 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the organic layer is filtered, and DMF is removed under reduced pressure.
  • The crude product is purified by column chromatography using a petroleum ether and ethyl acetate mixture (7:3 ratio) as the eluent.
  • Crystals suitable for further analysis are obtained by slow evaporation from petroleum ether and ethyl acetate (8:2 ratio).

Reaction Mechanism Insights

  • The palladium catalyst facilitates the oxidative addition of the aryl bromide.
  • Nitroethene undergoes coordination and insertion into the Pd–aryl bond.
  • The base (cesium carbonate) neutralizes the formed acid and promotes elimination to form the (E)-configured nitrovinyl product.
  • Tetrabutylammonium bromide acts as a phase transfer catalyst, enhancing the solubility and reactivity of the base in the organic phase.

Comparative Notes on Similar Compounds

  • The preparation method is analogous to that used for (E)-2-bromo-4-chloro-1-(2-nitrovinyl)benzene, which employs the Henry (nitroaldol) reaction between substituted benzaldehydes and nitromethane in basic media. However, the Heck-type coupling used for 2-bromo-4-fluoro derivatives offers a more direct route from aryl halides and nitroalkenes, often with better stereocontrol and fewer steps.
  • The presence of fluorine instead of chlorine influences the electronic properties and reactivity of the aromatic ring, potentially affecting catalyst coordination and reaction kinetics.

Data Table Summarizing Preparation Parameters

Parameter Details
Reaction type Palladium-catalyzed Heck reaction
Temperature 353 K (80 °C)
Reaction time 14 hours
Atmosphere Nitrogen (inert)
Solvent N,N-Dimethylformamide (DMF)
Base Cesium carbonate
Catalyst Palladium acetate
Phase transfer catalyst Tetrabutylammonium bromide
Purification Column chromatography (petroleum ether:ethyl acetate 7:3)
Product isolation Slow evaporation crystallization (petroleum ether:ethyl acetate 8:2)

Research Findings and Observations

  • The reaction proceeds with high stereoselectivity, yielding predominantly the (E)-isomer of the nitrovinyl substituent.
  • The product exhibits an almost planar molecular structure, with the trans-configuration confirmed by crystallographic studies.
  • The method provides a reliable route to synthesize halogenated nitrovinylbenzenes with potential applications in medicinal chemistry and materials science due to their biological activity and chemical versatility.
  • The use of palladium acetate and cesium carbonate in DMF under nitrogen ensures minimal side reactions and high purity of the final compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, and how can stereochemical purity of the nitrovinyl group be ensured?

  • Methodology : The compound is typically synthesized via a Heck coupling reaction between 2-bromo-4-fluorobenzaldehyde and nitroethylene derivatives. To ensure (E)-selectivity, use palladium catalysts (e.g., Pd(OAc)₂) with sterically demanding ligands (e.g., P(t-Bu)₃) and optimize reaction temperature (80–100°C) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol improves yield and purity. Confirmation of the (E)-configuration requires NOESY NMR (absence of cross-peaks between vinyl protons) or X-ray crystallography .

Q. How can the electronic effects of bromo, fluoro, and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, with the fluoro substituent exerting an electron-withdrawing effect that activates the aryl ring for nucleophilic substitution. The nitro group on the vinyl moiety enhances electrophilicity, enabling Michael additions or cycloadditions. Computational studies (DFT) can map charge distribution to predict regioselectivity. Experimental validation involves comparing reaction rates with substituted analogs (e.g., chloro vs. bromo derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), vinyl protons (δ 7.5–8.0 ppm, coupling constant J = 12–16 Hz for trans configuration), and nitro group splitting patterns.
  • FT-IR : Confirm nitro group presence (asymmetric NO₂ stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 287 (calculated for C₈H₅BrFNO₂).
  • X-ray diffraction : Resolve crystal packing and confirm stereochemistry (R-factor < 0.05 using SHELXL refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s non-linear optical (NLO) properties, and what experimental validations are required?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compute hyperpolarizability (β) and dipole moments. The nitrovinyl group’s electron-deficient nature enhances NLO activity. Validate via Kurtz-Perry powder SHG (second-harmonic generation) tests, comparing with urea as a reference. Correlate experimental β values with theoretical predictions to refine computational models .

Q. What strategies resolve contradictions in reported crystal structure data for nitrovinyl-substituted aromatics?

  • Methodology : Discrepancies often arise from solvent effects or polymorphism. Redetermine crystal structures under varied conditions (e.g., different solvents, temperatures) using high-resolution X-ray diffraction. Compare unit cell parameters and hydrogen-bonding networks. SHELXL’s twin refinement tools can address twinning issues in challenging datasets .

Q. How does the compound’s reactivity differ in photochemical vs. thermal conditions, and what mechanistic insights can be derived?

  • Methodology : Under UV light (λ = 365 nm), the nitrovinyl group undergoes [2+2] cycloaddition or isomerization. Monitor via UV-Vis spectroscopy (λmax shift) and HPLC for product distribution. Thermally, nitro groups may participate in nucleophilic aromatic substitution (SNAr) with amines. Use Eyring analysis to compare activation energies and propose concerted vs. stepwise mechanisms .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?

  • Methodology : Scaling up Heck reactions risks reduced (E)-selectivity due to heat distribution. Use flow chemistry with precise temperature control (microreactors) and inline FTIR for real-time monitoring. Optimize ligand-to-catalyst ratios to minimize side reactions. Batch-wise recrystallization with anti-solvents (e.g., hexane) ensures consistent purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene
Reactant of Route 2
2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

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